molecular formula C28H31NO4 B12779034 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- CAS No. 178555-05-0

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R-

Cat. No.: B12779034
CAS No.: 178555-05-0
M. Wt: 445.5 g/mol
InChI Key: UGSOIMHAQBCDQP-OMADMNBESA-N
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Description

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is a complex organic compound known for its unique structural properties. This compound is part of the tetrahydropyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of phenyl groups and a cyclohexenyl moiety adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves multiple steps. One common method includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under high pressure and temperature conditions.

    Introduction of Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts alkylation reactions using phenyl halides and aluminum chloride as a catalyst.

    Cyclohexenyl Moiety Addition: The cyclohexenyl group can be added through a Diels-Alder reaction involving cyclohexadiene and a suitable dienophile.

    Maleate Formation: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of catalysts and high-purity reagents ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its fully saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or cyclohexenyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, alcohols.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Fully saturated tetrahydropyridine derivatives.

    Substitution Products: Various substituted phenyl or cyclohexenyl derivatives.

Scientific Research Applications

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in neurochemistry.

    Medicine: Investigated for its potential therapeutic effects, including its role as a neuroprotective agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- involves its interaction with specific molecular targets in biological systems. It is known to affect dopaminergic pathways, potentially acting as a neuroprotective agent by inhibiting oxidative stress and mitochondrial dysfunction.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.

    1,2,3,6-Tetrahydro-4-(4-hydroxyphenyl)-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine: Similar structure with an additional hydroxy group, leading to different reactivity and applications.

Uniqueness

1,2,3,6-Tetrahydro-4-phenyl-1-((3-phenyl-3-cyclohexen-1-yl)methyl)pyridine maleate, R- is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to interact with dopaminergic pathways sets it apart from other similar compounds, making it a valuable compound in neurochemical research.

Properties

CAS No.

178555-05-0

Molecular Formula

C28H31NO4

Molecular Weight

445.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;4-phenyl-1-[[(1R)-3-phenylcyclohex-3-en-1-yl]methyl]-3,6-dihydro-2H-pyridine

InChI

InChI=1S/C24H27N.C4H4O4/c1-3-9-21(10-4-1)23-14-16-25(17-15-23)19-20-8-7-13-24(18-20)22-11-5-2-6-12-22;5-3(6)1-2-4(7)8/h1-6,9-14,20H,7-8,15-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-/t20-;/m1./s1

InChI Key

UGSOIMHAQBCDQP-OMADMNBESA-N

Isomeric SMILES

C1C[C@H](CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC(CC(=C1)C2=CC=CC=C2)CN3CCC(=CC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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